molecular formula C11H11ClO4 B8548894 Methyl 3-chloro-4-(2-methoxy-2-oxoethyl)benzoate

Methyl 3-chloro-4-(2-methoxy-2-oxoethyl)benzoate

Cat. No. B8548894
M. Wt: 242.65 g/mol
InChI Key: IVBYTVHOWUMPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-4-(2-methoxy-2-oxoethyl)benzoate is a useful research compound. Its molecular formula is C11H11ClO4 and its molecular weight is 242.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-chloro-4-(2-methoxy-2-oxoethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-4-(2-methoxy-2-oxoethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-chloro-4-(2-methoxy-2-oxoethyl)benzoate

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

methyl 3-chloro-4-(2-methoxy-2-oxoethyl)benzoate

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)6-7-3-4-8(5-9(7)12)11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

IVBYTVHOWUMPQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(bromomethyl)-3-chlorobenzoate (10 g, 37.95 mmol) in MeOH (300 mL) was added TEA (4.2 mL, 30.36 mmol) and Pd(dppf)Cl2 (2.8 g, 3.8 mmol). The reaction was heated under 0.4 MPa CO pressure at 60° C. for 3 h, filtered and concentrated. The residue was purified by Combi-Flash (120 g silica gel, start PE/EA=10:0 to 5:1 by gradient, 60 mL/min, 60 min, 3.6 L total solvent volume) to afford product as a white solid (2.7 g, 29%). MS (ESI): m/z 243.0 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Yield
29%

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